

understanding the open conformation of STING induced by diABZI

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Compound of Interest

Compound Name: *diABZI STING agonist-1 trihydrochloride*

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An In-depth Technical Guide to the Open Conformation of STING Induced by diABZI

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and anti-tumor response.[1][2] Activation of STING triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] Given its central role in immunity, pharmacological activation of STING has emerged as a promising strategy for cancer immunotherapy and as a host-directed therapy for infectious diseases.[5][6][7]

Among the synthetic STING agonists developed, the non-nucleotide, small-molecule dimeric amidobenzimidazoles (diABZI) are particularly noteworthy.[8] Unlike the natural ligand cGAMP, which induces a "closed" conformation of the STING dimer, diABZI uniquely activates STING while stabilizing an "open" conformation.[9][10] This guide provides a detailed technical overview of the diABZI-induced open conformation of STING, summarizing the quantitative data, detailing relevant experimental protocols, and visualizing the key molecular and experimental processes.

Molecular Mechanism: The "Open Lid" Activation

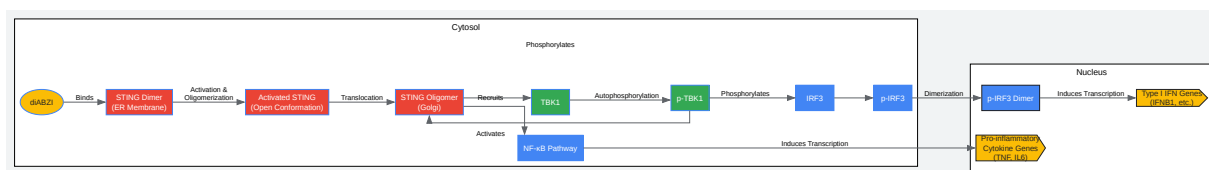
The STING protein is a dimer residing on the endoplasmic reticulum (ER).^{[2][11]} Its activation is intrinsically linked to significant conformational changes. The endogenous ligand, 2'3'-cGAMP, binds to a pocket at the dimer interface, causing the 'lid' of the ligand-binding domain (LBD) to close over it.^{[9][11]} This "closed" conformation is coupled with a 180° rotation of the LBD relative to the transmembrane domain, which facilitates STING oligomerization and downstream signaling.^{[11][12]}

In stark contrast, structural studies reveal that diABZI binds to the same pocket but stabilizes the STING LBD in an "open" conformation, similar to the unbound (apo) state.^{[9][10]} Despite the absence of lid closure, diABZI potently activates STING, leading to its oligomerization and the initiation of the downstream signaling cascade.^[5] This unique open-conformation activation mechanism may be a distinctive feature of diABZI, differentiating it from cyclic dinucleotide (CDN) agonists.

The 7-position of the diABZI benzimidazole structure extends out from the binding pocket, a feature that has been exploited for covalent ligation to macromolecules for drug delivery purposes without disrupting STING binding.^{[10][13]} This suggests that the open conformation provides greater accessibility for the development of drug conjugates.

Downstream Signaling Pathway

Upon binding diABZI, STING undergoes dimerization and activation.^[14] This triggers its translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.^[3] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).^{[3][9]} TBK1 then phosphorylates both itself and the C-terminal tail of STING, creating a docking site for Interferon Regulatory Factor 3 (IRF3).^{[4][15]} TBK1 subsequently phosphorylates IRF3, leading to its dimerization, nuclear translocation, and the induction of type I interferon gene expression.^[15] Concurrently, STING activation also engages the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.^[14]



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Caption: diABZI-induced STING signaling pathway.

Quantitative Data Presentation

The potency of diABZI and its derivatives has been quantified across various assays. The data highlights its high affinity and robust cellular activity compared to the natural STING ligand, cGAMP.

Compound	Assay Type	Target/Cell Line	Parameter	Value	Reference
diABZI	IRF Reporter Assay	THP-1 Cells	EC ₅₀	0.013 μ M (13 nM)	[16]
diABZI	IFN β Secretion	Human PBMCs	EC ₅₀	130 nM	[17]
diABZI-amine	Isothermal Titration Calorimetry (ITC)	Recombinant Human STING	Kd	1.07 μ M	[18]
diABZI derivative	Anti-PIV3 Activity	-	IC ₅₀	0.1 μ M	[16]
2'3'-cGAMP	IRF Reporter Assay	THP-1 Cells	EC ₅₀	>5 μ M	[16]
MSA-2	STING Binding Assay	Human STING (WT)	EC ₅₀	8.3 μ M	[2]
SN-011 (Inhibitor)	Surface Plasmon Resonance (SPR)	STING Monomer	Kd	4.03 nM	[4]

EC₅₀ (Half-maximal effective concentration), Kd (Dissociation constant), IC₅₀ (Half-maximal inhibitory concentration).

Experimental Protocols

Here we detail common methodologies for assessing diABZI-induced STING activation.

Protocol 1: In Vitro STING Activation in THP-1 Monocytes

This protocol describes the stimulation of human monocytic THP-1 cells to measure downstream cytokine production.

Materials & Reagents:

- THP-1 Dual™ Reporter Cells (InvivoGen)
- RPMI 1640 Medium (with L-glutamine)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- diABZI compound
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates

Procedure:

- **Cell Culture:** Maintain THP-1 cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- **Seeding:** Seed 100,000 to 200,000 cells per well in a 96-well plate in 180 µL of culture medium.
- **Stimulation:** Prepare serial dilutions of diABZI in culture medium (e.g., from 30 µM to 0.01 µM). Add 20 µL of the diABZI solution or DMSO vehicle to the respective wells.
- **Incubation:** Incubate the plate for 16-24 hours at 37°C and 5% CO₂.
- **Sample Collection:** After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis (e.g., ELISA) or use a reporter assay system like QUANTI-Blue™ to measure secreted embryonic alkaline phosphatase (SEAP) for NF-κB activity. Cell pellets can be collected for RNA extraction (RT-qPCR) or protein analysis (Western Blot).

Protocol 2: Western Blot for Phosphorylated Signaling Proteins

This protocol outlines the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.

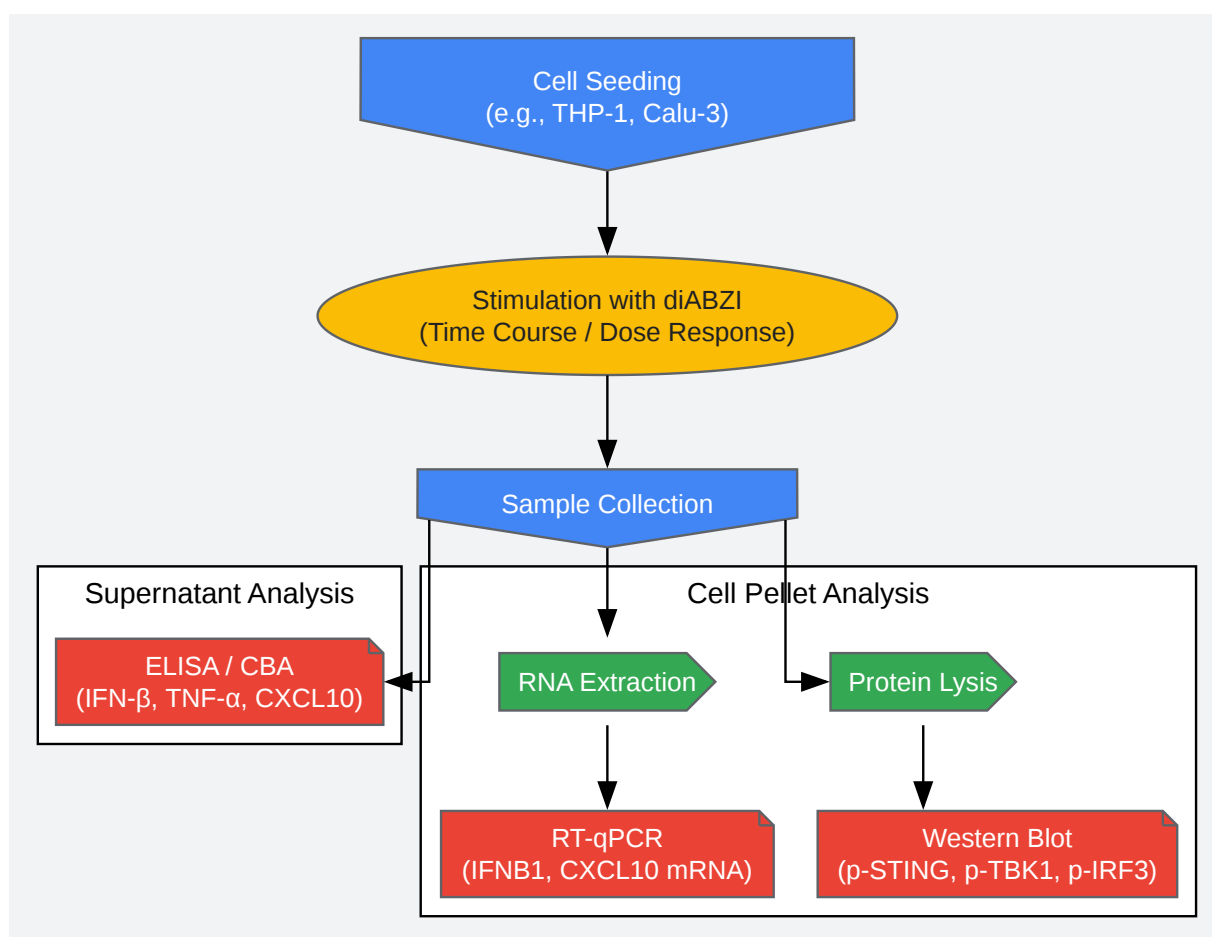
Materials & Reagents:

- Stimulated cell pellets from Protocol 1
- RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels (e.g., 4-12% Bis-Tris)
- PVDF membrane
- Tris-Buffered Saline with Tween-20 (TBST)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-STING (Ser366), anti-phospho-TBK1 (Ser172), anti-phospho-IRF3 (Ser396), anti-STING, anti-TBK1, anti-IRF3, anti- β -actin (loading control).
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Lysis: Lyse cell pellets in cold RIPA buffer. Quantify protein concentration using a BCA assay.
- Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5-10 minutes.

- **SDS-PAGE and Transfer:** Load samples onto an SDS-PAGE gel and perform electrophoresis. Transfer proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour. After further washes, apply ECL substrate and visualize bands using a chemiluminescence imager.^{[14][19]}

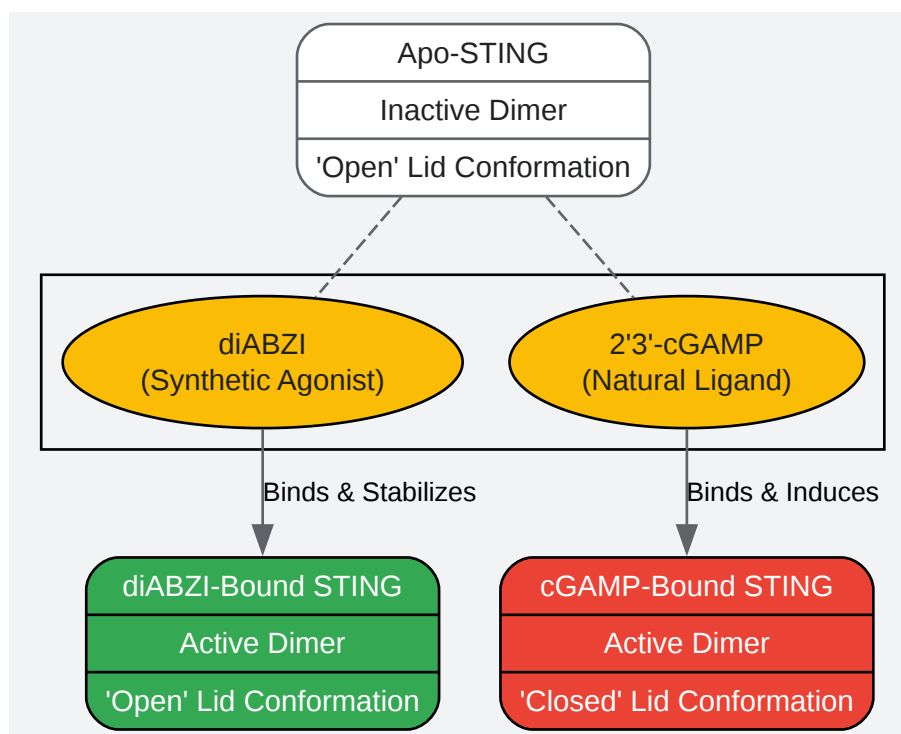


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Caption: General workflow for studying diABZI-induced STING activation.

Structural Conformations and Logical Relationships

The binding of different ligands dictates the final conformational state of the STING dimer, which is directly linked to its activation status. While both cGAMP and diABZI activate STING, they do so by stabilizing structurally distinct conformations.



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Caption: Ligand-induced conformational states of the STING protein.

Conclusion

The synthetic agonist diABZI represents a significant advancement in the pharmacological modulation of the STING pathway. Its unique ability to activate STING while maintaining an "open lid" conformation distinguishes it from natural CDN ligands and other synthetic agonists. This open conformation not only leads to robust downstream signaling, culminating in potent type I interferon and pro-inflammatory cytokine responses, but also presents new opportunities for the chemical design of STING-targeting therapeutics, such as antibody-drug conjugates. A thorough understanding of this mechanism, supported by quantitative analysis and detailed experimental validation, is crucial for professionals engaged in the development of next-generation immunotherapies.

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